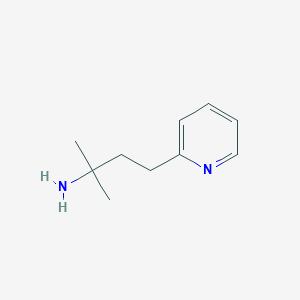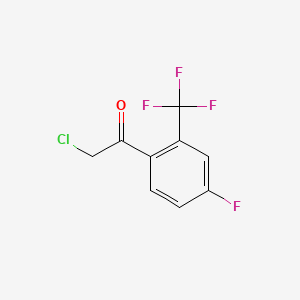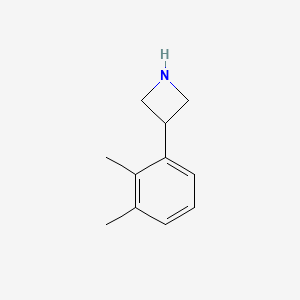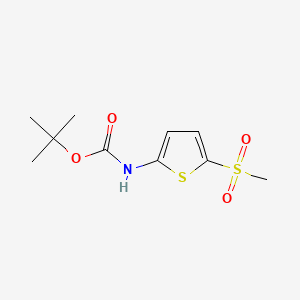
3-Ethyl-2,2-dimethylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,2-dimethylpentan-1-ol is an organic compound classified as an alcohol. It has the molecular formula C9H20O and is characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is a primary alcohol, meaning the carbon atom bearing the hydroxyl group is attached to only one other carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-2,2-dimethylpentan-1-ol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 3-Ethyl-2,2-dimethylpentanal (aldehyde) or 3-Ethyl-2,2-dimethylpentanoic acid (carboxylic acid).
Reduction: 3-Ethyl-2,2-dimethylpentane (alkane).
Substitution: 3-Ethyl-2,2-dimethylpentyl chloride (chloride).
Scientific Research Applications
3-Ethyl-2,2-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,2-dimethylpentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the compound’s reactivity and its role in biochemical processes.
Comparison with Similar Compounds
3-Ethyl-2,2-dimethylpentan-1-ol can be compared with other similar compounds, such as:
2,2-Dimethylpentan-1-ol: Lacks the ethyl group at the third position.
3-Methyl-2,2-dimethylpentan-1-ol: Has a methyl group instead of an ethyl group at the third position.
2,2-Dimethylhexan-1-ol: Has a different carbon chain length.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its physical and chemical properties, as well as its reactivity in various applications.
Properties
CAS No. |
66793-95-1 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3-ethyl-2,2-dimethylpentan-1-ol |
InChI |
InChI=1S/C9H20O/c1-5-8(6-2)9(3,4)7-10/h8,10H,5-7H2,1-4H3 |
InChI Key |
HEQYMZTUSVDQBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



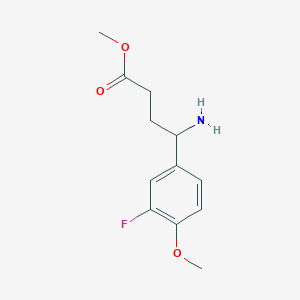
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)
